Cas no 171922-46-6 (4-(N-Propylaminocarbonyl)phenylboronic acid)

4-(N-Propylaminocarbonyl)phenylboronic acid structure
171922-46-6 structure
商品名:4-(N-Propylaminocarbonyl)phenylboronic acid
CAS番号:171922-46-6
MF:C10H14BNO3
メガワット:207.03406
MDL:MFCD06656015
CID:134486
PubChem ID:2773569

4-(N-Propylaminocarbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • (4-(Propylcarbamoyl)phenyl)boronic acid
    • N-Propyl 4-Boronobenzamide
    • 4-(n-Propylcarbamoyl)benzeneboronic acid
    • 4-(N-Propylaminocarbonyl)phenylboronic acid
    • 4-(PROPYLAMINOCARBONYL)BENZENEBORONIC ACID
    • [4-(propylcarbamoyl)phenyl]boronic acid
    • (4-(Propylcarbamoyl)
    • 4-(Propylcarbamoyl)benzeneboronic acid
    • 4-[(Propylamino)carbonyl]benzeneboronic acid, 4-Borono-N-propylbenzamide
    • 4-(n-PropylcarbaMoyl)benzeneboronic acid, 98%
    • (4-(Propylcarbamoyl)phenyl)boronicacid
    • AB25446
    • AKOS015839624
    • D71351
    • SCHEMBL2316651
    • CS-0175944
    • 171922-46-6
    • 4-(N-propylaminocarbonyl)phenylboronic acid, AldrichCPR
    • DTXSID10378560
    • 4-(propylcarbamoyl)phenylboronic acid
    • MFCD06656015
    • BS-27514
    • 1H-Imidazole-1,2-diamine,4-phenyl-N1-(phenylmethylene)-
    • MDL: MFCD06656015
    • インチ: InChI=1S/C10H14BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13)
    • InChIKey: KWJCBWYHJKWCRD-UHFFFAOYSA-N
    • ほほえんだ: CCCNC(=O)C1=CC=C(C=C1)B(O)O

計算された属性

  • せいみつぶんしりょう: 207.10700
  • どういたいしつりょう: 207.1066735g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6Ų

じっけんとくせい

  • 密度みつど: 1.16
  • ゆうかいてん: 210-214°C
  • 屈折率: 1.538
  • PSA: 69.56000
  • LogP: -0.10290

4-(N-Propylaminocarbonyl)phenylboronic acid セキュリティ情報

4-(N-Propylaminocarbonyl)phenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

4-(N-Propylaminocarbonyl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM135182-25g
(4-(Propylcarbamoyl)phenyl)boronic acid
171922-46-6 98%
25g
$670 2023-01-09
Matrix Scientific
092992-1g
(4-(Propylcarbamoyl)phenyl)boronic acid, 98%
171922-46-6 98%
1g
$227.00 2023-09-10
Matrix Scientific
092992-5g
(4-(Propylcarbamoyl)phenyl)boronic acid, 98%
171922-46-6 98%
5g
$605.00 2023-09-10
eNovation Chemicals LLC
D502849-25g
(4-(PropylcarbaMoyl)phenyl)boronic acid
171922-46-6 97%
25g
$2160 2023-09-03
Chemenu
CM135182-5g
(4-(Propylcarbamoyl)phenyl)boronic acid
171922-46-6 98%
5g
$167 2021-08-05
Chemenu
CM135182-5g
(4-(Propylcarbamoyl)phenyl)boronic acid
171922-46-6 98%
5g
$167 2022-09-02
Alichem
A019112707-25g
(4-(Propylcarbamoyl)phenyl)boronic acid
171922-46-6 98%
25g
487.92 USD 2021-06-17
TRC
P834515-500mg
4-(N-Propylaminocarbonyl)phenylboronic acid
171922-46-6
500mg
$87.00 2023-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53238-250mg
4-(n-Propylcarbamoyl)benzeneboronic acid, 98%
171922-46-6 98%
250mg
¥1361.00 2023-01-30
A2B Chem LLC
AE99907-500g
4-(N-Propylaminocarbonyl)phenylboronic acid
171922-46-6 98%
500g
$532.00 2024-04-20

4-(N-Propylaminocarbonyl)phenylboronic acid 関連文献

4-(N-Propylaminocarbonyl)phenylboronic acidに関する追加情報

Comprehensive Guide to 4-(N-Propylaminocarbonyl)phenylboronic acid (CAS 171922-46-6): Properties, Applications, and Innovations

4-(N-Propylaminocarbonyl)phenylboronic acid (CAS 171922-46-6) is a specialized boronic acid derivative gaining significant attention in pharmaceutical and materials science research. This compound, characterized by its unique propylaminocarbonyl functional group, serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its molecular structure combines a phenylboronic acid core with an N-propylamide substituent, enabling dual reactivity for targeted applications.

Recent advancements in drug discovery have highlighted the importance of boronic acid-containing compounds like 171922-46-6, especially in developing proteasome inhibitors and enzyme-targeted therapies. The compound's ability to form reversible covalent bonds with biological nucleophiles makes it valuable for designing pH-responsive drug delivery systems, a hot topic in nanomedicine research. Researchers are particularly interested in its potential for creating smart materials that respond to physiological conditions.

From a synthetic chemistry perspective, 4-(N-Propylaminocarbonyl)phenylboronic acid demonstrates excellent stability under aqueous conditions, addressing a common limitation of many arylboronic acids. This property, combined with its moderate lipophilicity (logP ~2.1), makes it ideal for developing bioconjugates and molecular probes. Current studies focus on its application in bioorthogonal chemistry, where its selective reactivity enables precise labeling of biomolecules without interfering with native biological processes.

The compound's crystallographic properties have been extensively studied, revealing a characteristic trigonal planar geometry around the boron center. This structural feature is crucial for its performance in catalytic applications, particularly in transition metal-free coupling reactions. Recent publications highlight its utility in constructing carbon-heteroatom bonds, a fundamental transformation in green chemistry initiatives aiming to reduce reliance on precious metal catalysts.

In material science, CAS 171922-46-6 has shown promise for developing self-healing polymers and dynamic covalent networks. The reversible nature of boronic ester formation allows creation of stimuli-responsive materials that can autonomously repair damage or adapt to environmental changes. This aligns with growing interest in sustainable materials and circular economy principles, where researchers seek compounds enabling longer product lifecycles through intrinsic reparability.

Analytical characterization of 4-(N-Propylaminocarbonyl)phenylboronic acid typically involves NMR spectroscopy (particularly 11B NMR showing characteristic shifts around 30 ppm), mass spectrometry, and HPLC purity analysis. The compound exhibits good solubility in polar aprotic solvents like DMSO and DMF while maintaining stability in aqueous buffers at physiological pH ranges. These properties facilitate its incorporation into high-throughput screening platforms for drug discovery.

Emerging applications leverage the compound's dual functionality, where the boronic acid moiety participates in molecular recognition while the amide group enables hydrogen bonding interactions. This combination proves valuable in designing supramolecular assemblies and molecular sensors for detecting biologically relevant analytes. Recent work demonstrates its utility in glucose sensing systems, capitalizing on the selective binding affinity of boronic acids toward diols.

From a commercial availability standpoint, 171922-46-6 is typically supplied as a white to off-white crystalline powder with purity levels exceeding 95%. Proper storage recommendations include protection from moisture at 2-8°C under inert atmosphere to maintain stability. The compound's structure-activity relationships continue to be explored, with particular interest in how N-alkyl chain length modifications affect its physicochemical properties and biological activity profiles.

Ongoing research investigates the compound's potential in targeted cancer therapies, where its ability to bind sialic acid residues on tumor cell surfaces shows promise. Additionally, its incorporation into metal-organic frameworks (MOFs) demonstrates utility in selective molecular capture applications. These diverse applications position 4-(N-Propylaminocarbonyl)phenylboronic acid as a multifaceted tool in both chemical biology and advanced material design.

Quality control protocols for CAS 171922-46-6 emphasize rigorous testing for boronic acid dimerization and hydrolysis products, ensuring batch-to-batch consistency. Advanced purification techniques like preparative HPLC and recrystallization from mixed solvent systems yield material suitable for sensitive applications. The compound's thermal stability (decomposition temperature >200°C) makes it compatible with various polymer processing techniques.

Future directions for this compound include exploration in bioelectronic interfaces and neural probe coatings, where its molecular recognition properties may enable new approaches to biomedical device integration. The scientific community continues to uncover novel applications for this versatile boronic acid derivative, solidifying its position as an important tool in contemporary chemical research and product development across multiple disciplines.

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